molecular formula C11H14ClNO2 B11880613 4-amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester hydrochloride CAS No. 952526-43-1

4-amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B11880613
CAS No.: 952526-43-1
M. Wt: 227.69 g/mol
InChI Key: VVKRXJCICILAQG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a carboxylate ester, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. Nitration of the indene ring introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indene ring with methanol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amino ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and carboxylate ester allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydrochloride salt enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the indene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in aqueous environments and industrial processes.

Properties

CAS No.

952526-43-1

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8;/h2-4,8H,5-6,12H2,1H3;1H

InChI Key

VVKRXJCICILAQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)N.Cl

Origin of Product

United States

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